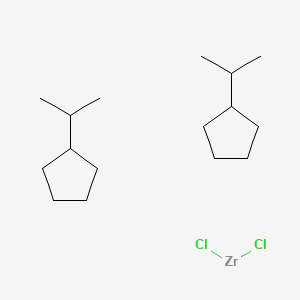
Dichlorozirconium;propan-2-ylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;propan-2-ylcyclopentane typically involves the reaction of zirconium tetrachloride with isopropylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2(C5H4C3H7)→(C5H4C3H7)2ZrCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorozirconium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while oxidation and reduction reactions can produce different zirconium oxides or hydrides .
Applications De Recherche Scientifique
Dichlorozirconium;propan-2-ylcyclopentane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as nanomaterials and thin films.
Biological Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industrial Applications: It is used in the production of high-performance polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dichlorozirconium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar in structure but lacks the
Propriétés
Formule moléculaire |
C16H32Cl2Zr |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
dichlorozirconium;propan-2-ylcyclopentane |
InChI |
InChI=1S/2C8H16.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7-8H,3-6H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
LNRNOGIQYQWKCD-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1CCCC1.CC(C)C1CCCC1.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


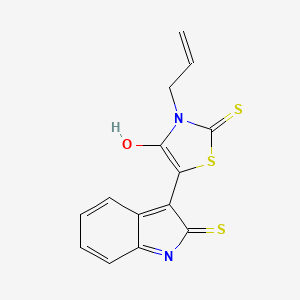
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
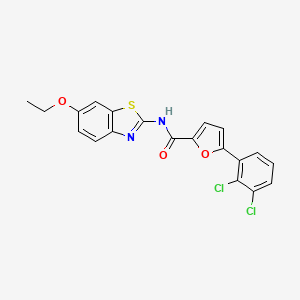
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
![2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)
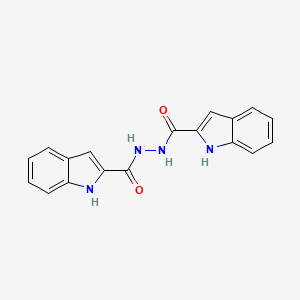
![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15149268.png)
![Ethyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15149272.png)
![6-(4-methoxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15149281.png)
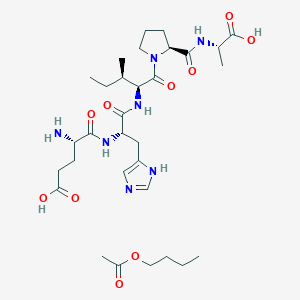
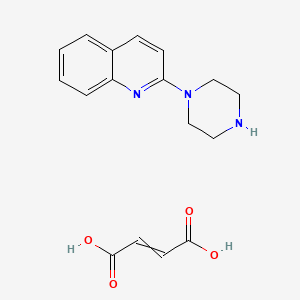
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)
